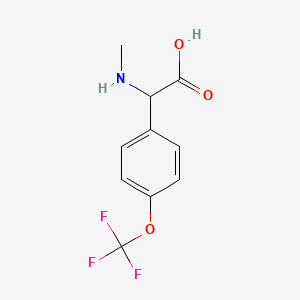

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:

Formation of the trifluoromethoxyphenyl intermediate: This can be achieved by introducing a trifluoromethoxy group to a phenyl ring through nucleophilic aromatic substitution or other suitable methods.

Attachment of the methylamino group: The intermediate is then reacted with a methylamine source under appropriate conditions to introduce the methylamino group.

Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethoxy group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

- Drug Design : The compound is utilized as a building block in the synthesis of more complex pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

- Mechanism of Action : Research indicates that the trifluoromethoxy group enhances binding affinity to receptors or enzymes, modulating their activity effectively. This characteristic is particularly useful in developing inhibitors for various diseases.

Biological Studies

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which is crucial in drug development for conditions such as cancer and infectious diseases. For instance, studies have shown that modifications to the aryl tail group can significantly affect the potency of related compounds against Cryptosporidium infections .

- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties, indicating that 2-(methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid may also possess similar activities against various pathogens .

Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as an intermediate in synthesizing other chemical entities, particularly those with enhanced biological activity or unique properties . Its ability to participate in various chemical reactions, such as oxidation and substitution, makes it versatile in synthetic chemistry.

Case Study 1: Antimicrobial Potential

In a study evaluating antimicrobial activity, derivatives of related compounds showed significant efficacy against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of fluorinated compounds in combating infections .

Case Study 2: Drug Development for Cryptosporidiosis

A series of structure-activity relationship studies highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing the potency of compounds against Cryptosporidium. The most potent derivatives were found to be significantly more effective than earlier lead compounds, demonstrating the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

2-(Methylamino)-2-phenylacetic acid: Lacks the trifluoromethoxy group, which may result in different chemical properties and biological activities.

2-(Amino)-2-(4-(trifluoromethoxy)phenyl)acetic acid: Lacks the methyl group on the amino moiety, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethoxy group in 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.

Biological Activity

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid, also known as 2-Methyl-4-(trifluoromethoxy)phenylacetic acid, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1375471-43-4 |

| Molecular Formula | C10H11ClF3NO2 |

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride |

| PubChem CID | 72154357 |

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly in the modulation of neurotransmitter receptors and potential anticancer properties. Below are key findings from various studies:

Neurotransmitter Modulation

- α7 Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to act as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive processes. In vitro studies demonstrated an effective modulation with an EC50 of approximately 0.18 µM, indicating high potency in enhancing receptor activity .

- Anticonvulsant Properties : In animal models, compounds related to this structure exhibited broad-spectrum anticonvulsant effects. The mechanism appears to involve the inhibition of sodium and calcium channels, alongside TRPV1 receptor antagonism, providing a multifaceted approach to seizure management .

Anticancer Activity

Studies have explored the potential of this compound in cancer therapy:

- HSET Inhibition : The compound has been identified as a novel inhibitor of HSET (KIFC1), a kinesin involved in cancer cell division. It demonstrated micromolar inhibition in biochemical assays (IC50 = 2.7 µM), leading to the induction of multipolar spindles in centrosome-amplified cancer cells, which is a hallmark of disrupted mitotic processes .

Case Studies

Several case studies exemplify the compound's therapeutic potential:

- Case Study 1 : In a study involving DLD1 human colon cancer cells, treatment with HSET inhibitors led to a significant increase in multipolar mitoses (21% increase at 15 µM), suggesting that the compound could effectively disrupt cancer cell division and promote cell death in specific contexts .

- Case Study 2 : A related study assessed the effects of similar compounds on neuroblastoma SH-SY5Y cells, revealing enhanced cell viability and potential neuroprotective effects through modulation of ion channels and receptors .

Q & A

Q. How can researchers optimize the synthesis of 2-(methylamino)-2-(4-(trifluoromethoxy)phenyl)acetic acid to improve yield and purity?

Basic Research Question

Synthetic optimization requires careful selection of reagents and reaction conditions. Evidence suggests that multi-step syntheses involving trifluoromethoxy-substituted phenyl precursors are common, with critical steps including:

- Amination : Methylamino group introduction via reductive amination or nucleophilic substitution, using reagents like LiAlH4 or NaBH4 under inert atmospheres .

- Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous HCl or NaOH to yield the acetic acid moiety .

- Purification : Chromatography (HPLC or flash) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product .

Key Data : Purity >95% is achievable with gradient elution HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most reliable for characterizing the structural and functional groups of this compound?

Basic Research Question

- NMR Spectroscopy : 1H and 19F NMR confirm the trifluoromethoxy group (δ ~58 ppm for 19F) and methylamino protons (δ ~2.5–3.0 ppm for 1H) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate mass validation (e.g., calculated m/z 293.1 for C11H11F3NO3) .

- IR Spectroscopy : Peaks at ~1700 cm−1 (carboxylic acid C=O) and ~1250 cm−1 (C-F stretching) .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated experimentally?

Advanced Research Question

Preliminary studies suggest interaction with neurotransmitter receptors (e.g., GABAA or NMDA receptors) due to structural analogs showing neuromodulatory effects .

Methodological Validation :

- In Vitro Binding Assays : Radioligand displacement using 3H-labeled receptor antagonists (e.g., MK-801 for NMDA receptors) .

- Functional Assays : Electrophysiology (patch-clamp) to measure ion channel modulation in neuronal cell lines .

- Computational Docking : Molecular dynamics simulations (AutoDock Vina) to predict binding affinity to receptor pockets .

Q. How do computational methods enhance the study of reaction pathways and electronic properties of this compound?

Advanced Research Question

- Reaction Path Optimization : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermediates and transition states for key steps like trifluoromethoxy group formation .

- Electronic Properties : HOMO-LUMO analysis predicts reactivity sites; the trifluoromethoxy group lowers electron density, enhancing electrophilic substitution at the phenyl ring .

Tools : Gaussian 16 or ORCA software for quantum chemical modeling .

Q. What strategies mitigate stability issues during formulation for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2-(methylamino)...acetic acid HCl salt solubility >10 mg/mL in PBS) .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf-life .

- pH Adjustment : Buffering at pH 6.5–7.4 prevents carboxylic acid degradation .

Q. How can contradictory reports on biological activity (e.g., receptor activation vs. inhibition) be resolved?

Advanced Research Question

- Dose-Response Studies : Establish EC50/IC50 curves across concentrations (nM–µM range) to identify biphasic effects .

- Orthogonal Assays : Combine calcium flux assays (FLIPR) with cAMP quantification to differentiate G-protein coupling pathways .

- Species-Specificity Testing : Compare activity in human vs. rodent receptor isoforms .

Q. What structural analogs of this compound exhibit distinct biological activities, and why?

Advanced Research Question

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2-(methylamino)-2-[4-(trifluoromethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C10H10F3NO3/c1-14-8(9(15)16)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8,14H,1H3,(H,15,16) |

InChI Key |

WZDHNDNMEFXLEE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.